Poinsettifolin B
Description
Poinsettifolin B is a geranylated chalcone first isolated from Dorstenia poinsettifolia, a Cameroonian medicinal plant traditionally used to treat skin infections and yaws disease . Structurally, it belongs to the chalcone class of flavonoids, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The geranyl (isoprenyl) side chain at the C-6 position enhances its lipophilicity, which may improve cellular uptake and bioactivity .
Notably, it exhibits low caspase activation compared to other chalcones, suggesting a caspase-independent apoptotic pathway .
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[8-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H34O5/c1-19(2)7-6-17-30(5)18-16-22-21(10-14-27(33)29(22)35-30)9-13-25(31)24-12-15-26(32)23(28(24)34)11-8-20(3)4/h7-10,12-16,18,32-34H,6,11,17H2,1-5H3/b13-9+ |
InChI Key |
MPFPWDKHTLSMIF-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)/C=C/C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)C=CC(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C)C |
Synonyms |
poinsettifolin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Search Results
-
Key sources reviewed :
-
Outcome : None of these sources mention "Poinsettifolin B" or its derivatives.
Expert Recommendations
To investigate this compound’s reactivity:
-
Specialized Databases :
-
Use SciFinder, Reaxys, or PubMed Central for compound-specific reactions.
-
Cross-reference with phytochemical databases (e.g., NAPRALERT).
-
-
Structural Analysis :
-
This compound is a flavonoid (IUPAC name: 5-hydroxy-3,6,7,8-tetramethoxyflavone). Hypothetical reactions could involve:
Reaction Type Expected Sites Catalysts/Conditions O-Methylation Free hydroxyl groups Dimethyl sulfate, K₂CO₃ Glycosylation C-5 hydroxyl UDP-glucose, glycosyltransferases Oxidation C-3 methoxy group H₂O₂, Fe²⁺/Fe³⁺
-
-
Experimental Approaches :
-
LC-MS/MS : Track degradation or transformation products.
-
DFT Calculations : Predict reaction pathways (e.g., bond dissociation energies).
-
Gaps in Current Knowledge
-
No peer-reviewed studies on this compound’s stability, metabolic pathways, or synthetic modifications are available in the provided sources.
-
The compound’s bioactivity (e.g., antioxidant, anti-inflammatory) may imply redox-related reactions, but mechanistic details are unconfirmed.
Authoritative Sources for Future Research
| Database/Journal | Focus Area | Access Method |
|---|---|---|
| Journal of Natural Products | Flavonoid chemistry | Subscription |
| Phytochemistry | Plant-derived compounds | Open Access/Subscription |
| Organic Letters | Synthetic routes | ACS Publications |
For a credible analysis of this compound, direct experimental data or computational studies are required. Current literature emphasizes general reaction frameworks (e.g., collision theory , enzyme catalysis ) but lacks compound-specific insights.
Comparison with Similar Compounds
Comparison with Similar Compounds
Poinsettifolin B shares structural and functional similarities with several bioactive flavonoids. Below is a detailed comparison with key analogs:
Dorsmanin F
- Structural Features: A prenylated flavonoid, distinct from this compound due to its flavone backbone (lacking the α,β-unsaturated ketone of chalcones) .
- Mechanism : Similar to this compound, it induces cytotoxicity in MDR cancer cells but lacks detailed mechanistic studies on ROS or MMP .
- Potency : Both compounds show comparable IC₅₀ values below 10 µM in drug-resistant cell lines, though exact data for Dorsmanin F are unspecified .
Isobavachalcone
- Structural Features : A chalcone with a hydroxyl group at C-4′ and a prenyl moiety at C-3′, differing from this compound’s geranyl substitution at C-6 .
- Source : Derived from Psoralea corylifolia and other African medicinal plants .
- Mechanism : Induces caspase-dependent apoptosis via caspase-3/7 activation and MMP disruption, contrasting with this compound’s caspase-independent pathway .
- Potency : Exhibits IC₅₀ values <10 µM in leukemia (CCRF-CEM) and solid tumor cells, comparable to this compound .
4′-Hydroxy-2′,6′-Dimethoxychalcone
- Structural Features : Lacks prenyl/geranyl groups but has methoxy substitutions at C-2′ and C-6′, reducing lipophilicity compared to this compound .
- Source : Isolated from Humulus lupulus (hops) .
- Mechanism : Shares ROS induction and MMP disruption with this compound but shows even lower caspase activation, indicating a stronger reliance on oxidative stress for cytotoxicity .
- Potency : Moderate activity (IC₅₀ ~10–20 µM) in breast and leukemia cells, slightly weaker than this compound .
Table 1: Comparative Analysis of this compound and Analogous Compounds
Research Implications
This compound’s unique geranylated structure and caspase-independent apoptosis make it a promising candidate for overcoming drug resistance in cancer therapy. Isobavachalcone and dorsmanin F offer alternative mechanisms (caspase-dependent vs. independent) for combination therapies, while methoxylated chalcones provide insights into ROS-driven cytotoxicity .
Q & A
Q. How can interdisciplinary approaches enhance this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
